molecular formula C14H12N4S B7844594 1-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzene-1,3-diamine

1-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzene-1,3-diamine

Cat. No.: B7844594
M. Wt: 268.34 g/mol
InChI Key: JEDPSXMZZRBHHQ-UHFFFAOYSA-N
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Description

1-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzene-1,3-diamine is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzene-1,3-diamine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of a suitable thioamide with an α-haloketone. The pyridine ring can be introduced via a nucleophilic substitution reaction. The final step often involves the coupling of the thiazole and pyridine rings with the benzene diamine under specific conditions such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzene-1,3-diamine undergoes various types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzene-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzene-1,3-diamine involves its interaction with specific molecular targets. The thiazole and pyridine rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzene-1,3-diamine is unique due to the presence of both thiazole and pyridine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c15-11-2-1-3-12(8-11)17-14-18-13(9-19-14)10-4-6-16-7-5-10/h1-9H,15H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDPSXMZZRBHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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